4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide
Overview
Description
4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with bromine and ethyl groups, and a carboxamide group linked to a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored as a lead compound in drug discovery programs.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylthiophene: A simpler thiophene derivative with similar reactivity.
N-(6-methylpyridin-2-yl)thiophene-2-carboxamide: Lacks the bromine and ethyl substituents but shares the core structure.
4-ethyl-5-methylthiophene-2-carboxamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the specific combination of substituents on the thiophene ring and the presence of the carboxamide group linked to a methylpyridine moiety. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-5-ethyl-N-(6-methylpyridin-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-10-9(14)7-11(18-10)13(17)16-12-6-4-5-8(2)15-12/h4-7H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBDVSPEJWNCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC=CC(=N2)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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